Pyrrolidine-3-sulfonamide

説明

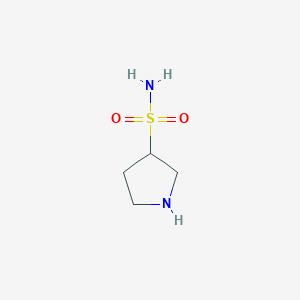

Structure

2D Structure

3D Structure

特性

IUPAC Name |

pyrrolidine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2S/c5-9(7,8)4-1-2-6-3-4/h4,6H,1-3H2,(H2,5,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWWBQWLCPSGMER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208507-46-3 | |

| Record name | pyrrolidine-3-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Pyrrolidine 3 Sulfonamide

General Strategies for Pyrrolidine (B122466) Ring Construction

The formation of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of many synthetic endeavors. nih.govthieme.de Various methods have been developed to achieve this, offering different levels of control over stereochemistry and substitution patterns.

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

1,3-Dipolar cycloaddition is a powerful and widely used method for constructing five-membered heterocyclic rings, including the pyrrolidine scaffold. tandfonline.comwikipedia.org This reaction involves the combination of a 1,3-dipole with a dipolarophile, typically an alkene or alkyne. wikipedia.org

A prevalent strategy for pyrrolidine synthesis is the 1,3-dipolar cycloaddition between an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile). wikipedia.orgacs.org This approach offers a direct route to the pyrrolidine ring system and has been applied in the synthesis of complex molecules. wikipedia.org The generation of the azomethine ylide can be achieved through various methods, including the decarboxylation of α-amino acids. tandfonline.com For instance, the reaction of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine with a dipolarophile in the presence of a catalytic amount of trifluoroacetic acid (TFA) has been used to synthesize 3,4-disubstituted pyrrolidine sulfonamides. nih.gov The stereoselectivity of the cycloaddition is influenced by the geometry of the ylide and the orientation of the substituents on the dipolarophile. nih.gov

Catalytic asymmetric 1,3-dipolar cycloadditions, often employing chiral metal complexes (e.g., copper(I)), have emerged as a key method for the enantioselective synthesis of pyrrolidines. rsc.orgnumberanalytics.com These reactions can produce highly functionalized pyrrolidines with excellent control over the stereochemistry at multiple centers. nih.gov

| Reaction Type | Key Reactants | Catalyst/Conditions | Product | Key Features |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Azomethine ylide and an alkene | Often thermal or acid-catalyzed (e.g., TFA) | Pyrrolidine ring | Versatile, high atom economy. wikipedia.orgrsc.org |

| Asymmetric 1,3-Dipolar Cycloaddition | Azomethine ylide and an alkene | Chiral metal complexes (e.g., Cu(I), Zn(II)) or organocatalysts | Enantioenriched pyrrolidines | High enantioselectivity and diastereoselectivity. rsc.orgnumberanalytics.comnih.gov |

| [3+2] Cycloaddition | Vinylcyclopropanes and imines | Nickel or Ruthenium catalysts | Substituted pyrrolidines | Good yields, high regio- and diastereoselectivity. researchgate.net |

| Formal [4+1] Cycloaddition | Unactivated terminal alkenes and hydroxylamine (B1172632) derivatives | Rh(III) catalyst and an acid promoter (e.g., Sc(OTf)₃) | Spiro-pyrrolidines | Rapid construction of complex pyrrolidine structures. nih.gov |

Intramolecular C(sp³)-H Amination Approaches

The direct functionalization of C(sp³)-H bonds represents a highly efficient and atom-economical strategy for the synthesis of cyclic amines like pyrrolidines. thieme.deresearchgate.net Intramolecular C-H amination involves the formation of a nitrogen-centered radical or nitrenoid species that subsequently inserts into a C-H bond within the same molecule to form the pyrrolidine ring. thieme.de

Several catalytic systems have been developed to facilitate this transformation. Rhodium(II) complexes, such as those pioneered by Du Bois, are well-known for catalyzing the insertion of nitrenes derived from sulfamates into C-H bonds. researchgate.netthieme-connect.com This method has been successfully applied to the synthesis of substituted pyrrolidines. thieme-connect.com The reaction proceeds through a metallonitrene intermediate and is often highly chemoselective and stereoselective. researchgate.net

Palladium-catalyzed intramolecular amination of unactivated C(sp³)-H bonds at the δ-position of picolinamide-protected amines provides another effective route to pyrrolidines. organic-chemistry.org This method utilizes a Pd(II)/Pd(IV) catalytic cycle and offers good yields under relatively mild conditions. organic-chemistry.org Additionally, copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds has been shown to produce pyrrolidines with high regio- and chemoselectivity. organic-chemistry.org More recently, enzymatic approaches using engineered cytochrome P450 enzymes have demonstrated the potential for biocatalytic intramolecular C(sp³)-H amination to construct chiral pyrrolidines from azide (B81097) precursors. acs.org

| Catalyst System | Nitrogen Source | Key Features | References |

|---|---|---|---|

| Rhodium(II) complexes (e.g., Rh₂(esp)₂) | Sulfamate esters | High reactivity, chemoselective C-H insertion over other functionalities like double bonds. | researchgate.netthieme-connect.com |

| Palladium(II) catalysts | Picolinamide-protected amines | Low catalyst loading, use of inexpensive reagents, predictable selectivity for δ-C-H bonds. | organic-chemistry.org |

| Copper catalysts | Alkylamines | Mild conditions, tolerates various functional groups, complete regio- and chemoselectivity. | organic-chemistry.org |

| Engineered Cytochrome P450 enzymes | Organic azides | Biocatalytic, enantioselective, operates under mild conditions. | acs.org |

| Iron catalysts | Alkyl azides | High chemo- and regioselectivity, applicable to late-stage functionalization. | organic-chemistry.org |

Reductive Hydroamination Methodologies

Reductive hydroamination provides a direct method for the synthesis of pyrrolidines from unsaturated amine precursors. This approach typically involves the intramolecular addition of an amine to an alkene or alkyne, followed by reduction of the resulting intermediate.

Metal-free, Lewis acid-mediated reductive hydroamination has been shown to be effective. For instance, using trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) as a catalyst, internal alkynylamines can undergo a 5-endo-dig cyclization followed by reduction with a silane (B1218182) to afford stereoselectively substituted pyrrolidines. rsc.orgresearchgate.net This method has been applied to the total synthesis of various pyrrolidine-containing natural products. organic-chemistry.orgacs.org

Rhodium-catalyzed intramolecular hydroamination of unactivated alkenes is another significant methodology. nih.gov These reactions can be rendered enantioselective through the use of chiral phosphine (B1218219) ligands, providing access to enantioenriched 2-methylpyrrolidines. nih.gov A distinct, catalyst-free approach involves a redox-enabled Cope-type intramolecular hydroamination. rsc.org This one-pot process involves the in situ oxidation of an amine to a hydroxylamine, which then undergoes a concerted cyclization, followed by reduction to yield the pyrrolidine. rsc.org This method is noted for its mild conditions and high functional group tolerance. rsc.org

Approaches for Sulfonamide Moiety Introduction

Once the pyrrolidine ring is constructed, the sulfonamide functionality can be introduced through several reliable methods. The choice of method often depends on the available starting materials and the desired substitution pattern.

Amidation Reactions with Sulfonyl Chlorides or Sulfonic Acids

The most classic and widely used method for the synthesis of sulfonamides is the reaction of an amine with a sulfonyl chloride. thieme-connect.com This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. For the synthesis of pyrrolidine-3-sulfonamide, this would involve the reaction of 3-aminopyrrolidine (B1265635) with a suitable sulfonyl chloride. A common synthetic route starts from chiral precursors like trans-4-hydroxyl-L-proline, which undergoes a series of transformations including decarboxylation, protection of the nitrogen (e.g., with a Boc group), conversion of the hydroxyl group to a good leaving group via sulfonylation, and subsequent nucleophilic substitution with an azide, followed by reduction to the amine. google.comguidechem.com The resulting aminopyrrolidine can then be reacted with a sulfonyl chloride. mdpi.com

Direct amidation of carboxylic acids and amines can also be achieved using reagents like tris(2,2,2-trifluoroethyl) borate, which facilitates the formation of the amide bond under thermal conditions. acs.org

Catalytic Oxidation Protocols

More recent strategies for sulfonamide synthesis involve the catalytic oxidative coupling of thiols and amines. thieme-connect.comsemanticscholar.org These methods are advantageous as they often start from readily available and less hazardous materials than sulfonyl chlorides. nih.gov The transformation typically involves an oxidant that facilitates the formation of a sulfur-nitrogen bond. thieme-connect.com

Various oxidative systems have been developed. For example, the I2O5-mediated oxidative S-N coupling between aryl thiols and amines proceeds under metal-free conditions to afford sulfonamides in moderate to good yields. thieme-connect.com Another approach uses DMSO/HBr as an oxidative system to convert thiols into various sulfonyl derivatives, including sulfonamides. nih.gov Electrochemical methods have also been developed for the oxidative functionalization of thiols with amines, offering an environmentally friendly route to sulfonamides. semanticscholar.orgnih.gov Furthermore, catalytic systems based on manganese dioxide (β-MnO₂) have been used for the direct sulfonylation of ammonia (B1221849) with thiols under an oxygen atmosphere to produce primary sulfonamides. rsc.org

Chiral Synthesis and Stereocontrol of this compound Derivatives

The stereoselective synthesis of pyrrolidine derivatives is of paramount importance due to the profound impact of stereochemistry on biological activity and catalytic performance. A variety of strategies have been developed to control the stereochemical outcome during the formation of the pyrrolidine ring.

Asymmetric Synthetic Routes to Enantiomerically Enriched Pyrrolidines

Asymmetric synthesis of enantiomerically enriched pyrrolidines can be achieved through several powerful methodologies, including 1,3-dipolar cycloadditions, Michael additions, and the use of chiral auxiliaries.

1,3-Dipolar cycloaddition of azomethine ylides is a cornerstone for pyrrolidine synthesis. core.ac.uk The use of chiral ligands with metal catalysts, such as copper(I), can induce high levels of asymmetry. For example, a newly designed chiral N,O-ligand in conjunction with a copper(I) salt has been shown to catalyze the 1,3-dipolar cycloaddition of azomethine ylides with β-phthalimidonitroethene to produce 4-nitro-3-aminopyrrolidines with excellent diastereoselectivity (up to 98:2 dr) and enantioselectivity (up to 99% ee). acs.org Similarly, a catalytic asymmetric [3+2] cycloaddition of isocyanoacetates with α-thioacrylates has been developed, yielding pyrrolidine derivatives with sulfur-substituted quaternary stereocenters in high yields and up to 99% ee. acs.org

The organocatalytic Michael addition is another key strategy. Diarylprolinol silyl (B83357) ethers are effective organocatalysts for the asymmetric Michael addition of nitro esters to α,β-unsaturated aldehydes, which can then be converted to trans-3-substituted proline derivatives with high diastereoselectivity (dr >20:1) and enantioselectivity (up to 97% ee). researchgate.net

Chiral auxiliaries, such as N-tert-butanesulfinamide, provide a reliable method for stereocontrol. The addition of Grignard reagents to N-tert-butanesulfinyl aldimines derived from 4-halobutanal proceeds with high diastereoselectivity, and the resulting sulfinamide products can be cleanly cyclized to form chiral 2-substituted pyrrolidines. acs.org

Stereoselective Formation of this compound Scaffolds

Achieving stereocontrol in the synthesis of the this compound core often relies on reactions that set multiple stereocenters in a predictable manner. Cascade reactions and multicomponent reactions are particularly effective in this regard.

A one-pot nitro-Mannich/hydroamination cascade reaction, controlled by a combination of a base and a gold(I) catalyst, can produce substituted pyrrolidines with three stereocenters in high yields and with good to excellent diastereoselectivity. rsc.org Another example is an N-bromosuccinimide (NBS)-induced aziridine (B145994) ring expansion cascade, which yields functionalized pyrrolidines with three stereocenters with excellent diastereoselectivity. scispace.com

Ytterbium(III) triflate has been found to be an efficient Lewis acid catalyst for the three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters. organic-chemistry.org This reaction generates aldimines in situ, which then react to form pyrrolidines with high diastereoselectivity, favoring the cis relationship between substituents at the 2- and 5-positions. organic-chemistry.org

Role of Organocatalysis in Asymmetric Pyrrolidine Synthesis

Organocatalysis has become an indispensable tool for the asymmetric synthesis of chiral pyrrolidines, offering an alternative to metal-based catalysts. mdpi.commdpi.com Proline and its derivatives are among the most widely used organocatalysts. mdpi.comlibretexts.org

Proline itself can catalyze sequential syn-Mannich and [4+1]-annulation cascade reactions to form densely functionalized pyrrolidine derivatives in a highly enantio- and diastereoselective manner. acs.org The catalytic activity and stereochemical outcome can be tuned by modifying the proline scaffold. For instance, the position of a carboxylic acid group on the pyrrolidine ring can direct the stereoselectivity of Mannich-type reactions to yield either syn- or anti-products. libretexts.org

More complex pyrrolidine-based organocatalysts, such as those incorporating sulfonamide moieties, have been designed to enhance catalytic performance. Trifluoromethanesulfonamide-substituted prolinamides have been shown to act as effective hydrogen-bond donors, catalyzing reactions like the nitro-Michael reaction with good yields and stereoselectivities. mdpi.com Similarly, a pyrrolidine trifluoromethane-sulfonamide catalyst has been used in the asymmetric [3+3] cycloaddition of cyclohexanone (B45756) derivatives and enones to construct bicyclic skeletons with high enantioselectivities. rsc.org

Chirality Induction and Transfer Mechanisms

The transfer of chirality from a catalyst or chiral auxiliary to the product is a critical aspect of asymmetric synthesis. In organocatalysis, the mechanism often involves the formation of transient chiral intermediates, such as enamines or iminium ions, from the reaction of the catalyst with a substrate. libretexts.org

In proline-catalyzed reactions, the secondary amine of proline reacts with a carbonyl donor to form a chiral enamine. libretexts.org This enamine then reacts with an electrophile, with the stereochemistry being controlled by the steric environment created by the catalyst. The carboxylic acid group of proline often plays a crucial role in activating the electrophile and orienting the transition state through hydrogen bonding. libretexts.org

In metal-catalyzed reactions using chiral ligands, the chirality is transferred from the ligand to the product via the formation of a chiral metal complex. The geometry of this complex dictates the facial selectivity of the reaction. For example, in the copper-catalyzed 1,3-dipolar cycloaddition mentioned earlier, the "synergistic steric effects" from different groups on the chiral N,O-ligand are responsible for the high levels of asymmetric induction. acs.org

Radical cyclizations can also be highly stereoselective. An enantioselective synthesis of trans-2,5-disubstituted pyrrolidine derivatives has been achieved through an intramolecular radical cyclization, leading to a C2-symmetrical product. rsc.org

Functionalization and Derivatization of Preformed this compound Scaffolds

Once the core this compound scaffold is constructed, further functionalization and derivatization can be carried out to access a wider range of analogues. These modifications can be directed at the nitrogen atom of the pyrrolidine ring, the sulfonamide group, or the carbon backbone.

Palladium-catalyzed C–H activation/functionalization is a powerful tool for modifying the carbon skeleton of preformed pyrrolidines. For instance, a regio- and stereoselective palladium-catalyzed C(4)–H arylation of pyrrolidine derivatives bearing a C(3) directing group has been developed. acs.org Similarly, palladium-catalyzed C(sp³)–H alkenylation of aliphatic amines can be used to synthesize functionalized pyrrolidines. rsc.org This reaction proceeds via a 5-membered-ring cyclopalladation pathway, leading to various pyrrolidine moieties with perfect regio- and diastereoselectivity. rsc.org

The nitrogen atom of the pyrrolidine ring is a common site for derivatization. N-Boc-pyrrolidine can undergo enantioselective lithiation followed by reaction with an electrophile to introduce substituents at the 2-position. nih.gov This can be followed by a palladium-catalyzed arylation to create 2,5-disubstituted pyrrolidines. nih.gov

Modifications on the Pyrrolidine Heterocyclic Ring

Modifications to the pyrrolidine ring of this compound are crucial for exploring the chemical space and optimizing the pharmacological properties of its derivatives. These modifications often involve the introduction of substituents at various positions on the ring, influencing the molecule's stereochemistry, conformation, and interactions with biological targets.

A significant approach to modifying the pyrrolidine ring is through cycloaddition reactions. For instance, 1,3-dipolar cycloaddition reactions are a classic and effective method for constructing the five-membered pyrrolidine ring with specific substitutions. The reaction between an azomethine ylide and a suitable dipolarophile allows for the synthesis of highly substituted pyrrolidines. nih.gov For example, the reaction of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine with various nitrovinyl substrates, cinnamates, and chalcones has been used to synthesize a range of 3,4-disubstituted pyrrolidine sulfonamides. nih.gov These reactions often proceed with high stereoselectivity, yielding enantiomerically pure trans isomers. nih.gov

Structure-activity relationship (SAR) studies have demonstrated the impact of these ring modifications. In a series of 3,4-disubstituted pyrrolidine sulfonamides developed as glycine (B1666218) transporter-1 (GlyT1) inhibitors, the nature of the substituents at both the 3- and 4-positions of the pyrrolidine ring significantly influenced their potency and efflux ratio. nih.gov For example, fluorophenyl substituents at the 3-position and meta-substituted aryl groups at the 4-position were found to enhance biological activity. nih.gov The introduction of an indanyl group at the 4-position resulted in a compound with an optimal balance of potency and a low efflux ratio. nih.gov

Another strategy for modifying the pyrrolidine core involves starting with a pre-functionalized pyrrolidine derivative. For example, in the development of endothelin receptor antagonists based on a pyrrolidine-3-carboxylic acid scaffold, modifications were focused on the 2-position of the pyrrolidine ring. acs.org Specifically, variations on an anisyl ring at this position were explored, revealing that substitutions on this aromatic ring were important for optimizing the antagonist profile. acs.org The introduction of a fluorine atom ortho to the methoxy (B1213986) group on the anisyl ring, combined with specific N- and S-alkyl groups on the sulfonamide side chain, led to compounds with sub-nanomolar affinities for both ETA and ETB receptors. acs.orgnih.gov

The table below summarizes the research findings on the modification of the pyrrolidine ring in this compound derivatives and their observed impact.

| Modification Strategy | Starting Materials | Resulting Compound Type | Key Findings/SAR Insights |

| 1,3-Dipolar Cycloaddition | N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, nitrovinyl substrates, cinnamates, chalcones | 3,4-disubstituted pyrrolidine sulfonamides | Fluorophenyl at C3 and meta-substituted aryl at C4 enhance activity. Indanyl at C4 provides a good balance of potency and efflux ratio. nih.gov |

| Substitution on a pre-existing core | 2-(4-methoxyphenyl)-4-(1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid derivatives | 2-Aryl-pyrrolidine-3-carboxylic acid-based sulfonamides | Substitution on the 2-anisyl ring is crucial. A fluorine atom ortho to the OCH3 group improves receptor affinity. acs.orgnih.gov |

| Ring-closing metathesis | N-diallyl sulfonamide derivatives | 3-Arylpyrrolidines | An effective method for synthesizing 3-aryl-substituted pyrrolidines. sci-hub.se |

Substituent Variations on the Sulfonamide Functional Group

The sulfonamide group (-SO₂NH₂) of this compound is a versatile anchor for introducing a wide array of substituents, which can significantly modulate the physicochemical properties and biological activity of the resulting compounds. These modifications typically involve N-substitution of the sulfonamide nitrogen or alterations to the alkyl or aryl group attached to the sulfur atom.

N-substitution of the sulfonamide is a common strategy to explore new chemical space. In the context of endothelin antagonists, replacing the N,N-dialkylacetamide side chain of a lead compound with an N,S-dialkylsulfonamidoethyl group led to a significant shift in receptor selectivity, moving from highly ETA-selective to a more balanced ETA/ETB antagonist profile. acs.orgnih.gov Further SAR studies revealed that the length of the alkyl groups on both the nitrogen and sulfur atoms of the sulfonamide moiety was critical for optimizing this balanced activity. acs.orgnih.gov Specifically, an N-n-propyl group combined with an S-alkyl chain of four to six carbons in length was found to be optimal. acs.orgnih.gov

The transformation of the sulfonamide moiety itself into other functional groups has also been explored. For instance, converting the sulfonamide into amides, carbamides, or tertiary amines in a series of GlyT1 inhibitors resulted in a loss of activity, highlighting the importance of the sulfonamide group for interacting with the target. nih.gov

In another example, a series of novel pyrrolidine sulfonamide derivatives were synthesized as inhibitors of β-glucosidase. acs.org These studies indicated that compounds featuring an imidazole (B134444) sulfonyl group were the most potent inhibitors among the series, demonstrating the significant impact of the specific heterocyclic group attached to the sulfonamide. acs.org

The table below presents a summary of research findings on the substituent variations on the sulfonamide functional group of this compound derivatives and their effects.

| Modification Type | Example Series | Substituent Variation | Impact on Activity/Properties |

| N-Alkylation | Endothelin Receptor Antagonists | N-n-propyl group | Optimal for balanced ETA/ETB receptor affinity. acs.orgnih.gov |

| S-Alkylation | Endothelin Receptor Antagonists | S-alkyl chain (4-6 carbons) | Crucial for optimizing the balanced antagonist profile. acs.orgnih.gov |

| Sulfonamide to Amide/Carbamide | Glycine Transporter-1 Inhibitors | Conversion of sulfonamide to other groups | Resulted in inactive inhibitors, showing the necessity of the sulfonamide moiety. nih.gov |

| N-Heterocyclic Sulfonyl | β-Glucosidase Inhibitors | Imidazole sulfonyl group | Compounds with this group were the most potent inhibitors in the series. acs.org |

Structure Activity Relationship Sar Studies of Pyrrolidine 3 Sulfonamide Derivatives

Impact of Substituents on Biological Potency and Target Selectivity

The nature and position of substituents on both the pyrrolidine (B122466) ring and the sulfonamide moiety play a pivotal role in determining the pharmacological profile of these compounds.

Pyrrolidine Ring Substitutions at N1, C3, C4, and C5 Positions

Substitutions on the pyrrolidine ring are critical for modulating the activity of pyrrolidine-3-sulfonamide derivatives. The nitrogen atom (N1) of the pyrrolidine ring is a key position for substitution, with 92% of all FDA-approved pyrrolidine-containing drugs being substituted at this position. nih.gov Its nucleophilicity makes it a prime site for introducing various functional groups. nih.gov For instance, in a series of Glycine (B1666218) Transporter-1 (GlyT1) inhibitors, the transformation of the sulfonamide moiety into amides, carbamides, tertiary amines, and urea (B33335) groups involving the pyrrolidine nitrogen resulted in inactive compounds. nih.gov However, replacing a benzoyl group at N1 with other aryl substituents led to potent analogues with nanomolar activity. nih.gov

Substituents at other positions of the pyrrolidine ring also significantly influence biological activity. For example, in a series of endothelin (ET) antagonists, modifications at the C4 position were found to be important for optimizing the antagonist profile. acs.org Specifically, 3,4-disubstituted pyrrolidine sulfonamides have been synthesized as selective GlyT1 inhibitors, where substituents at these positions are crucial for potency. nih.gov In another study, the transposition of a methyl group from the C3 to the C4 position resulted in a loss of potency for RORγt, highlighting the sensitivity of activity to substituent placement. nih.gov Furthermore, substitutions at the 3rd and 5th positions of the pyrrolidine ring offer significant opportunities for optimizing biological activity and enhancing target-specific interactions. tandfonline.comresearchgate.net

Table 1: Impact of Pyrrolidine Ring Substitutions on Biological Activity

| Position | Substitution | Effect on Activity | Target/Assay |

|---|---|---|---|

| N1 | Aryl substituents (in place of benzoyl) | Potent GlyT1 inhibitors (nanomolar activity) | GlyT1 |

| N1 | Conversion to amides, carbamides, tertiary amines, urea | Inactive GlyT1 inhibitors | GlyT1 |

| C3 | Fluorophenyl substituents | Better in vitro potency | GlyT1 |

| C4 | Transposition of methyl group from C3 | Loss of RORγt potency | RORγt |

Influence of Sulfonamide Substituent Modifications

Modifications to the substituents on the sulfonamide group are a key strategy for fine-tuning the biological activity of pyrrolidine-3-sulfonamides. The nature of the group attached to the sulfonamide nitrogen (N1) can dramatically alter potency and selectivity. For instance, N1-monosubstituted sulfanilamide (B372717) derivatives are generally active, and their activity can be enhanced by introducing heteroaromatic substituents. ekb.eg Conversely, double substitution at the N1 position typically leads to inactive compounds. ekb.eg

In the context of endothelin receptor antagonists, replacing an N,N-dialkylacetamide side chain with an N,S-dialkylsulfonamidoethyl group maintained ETA affinity while significantly increasing ETB affinity. acs.org Further SAR studies revealed that the length of the two alkyl groups on the sulfonamide is important for optimizing this balanced antagonist profile. acs.org Specifically, the combination of an N-n-propyl group and an S-alkyl chain of four to six carbons in length resulted in compounds with sub-nanomolar affinities for both ETA and ETB receptors. acs.org

The aryl portion of the sulfonamide also presents opportunities for modification. In a series of pyrrolidine sulfonamide derivatives designed as DPP-IV inhibitors, substitutions on a phenyl ring attached to the sulfonamide influenced activity. frontiersin.org Similarly, the replacement of a benzoyl group with various aryl substituents in GlyT1 inhibitors led to new potent analogues. nih.gov It has also been noted that for some sulfonamides, the sulfur atom must be directly linked to a benzene (B151609) ring for activity. jetir.org

Table 2: Influence of Sulfonamide Substituent Modifications

| Modification | Compound Series | Effect on Activity |

|---|---|---|

| N,S-dialkylsulfonamidoethyl side chain | Endothelin Antagonists | Balanced ETA/ETB affinity |

| N-n-propyl and S-alkyl (C4-C6) | Endothelin Antagonists | Sub-nanomolar affinity for both ETA/ETB |

| Heteroaromatic substituents at N1 | Sulfanilamides | Increased activity |

| Double substitution at N1 | Sulfanilamides | Inactive compounds |

| Aryl substituents in place of benzoyl | GlyT1 Inhibitors | Potent analogues |

Effects of Electron-Donating and Electron-Withdrawing Groups on Activity

The electronic properties of substituents, whether electron-donating (EDG) or electron-withdrawing (EWG), have a pronounced effect on the biological activity of this compound derivatives. In a study of pyrrolidine derivatives with anticancer activity, compounds with electron-donating groups such as methoxy (B1213986) and methyl showed lower IC50 values (higher potency) than derivatives with electron-withdrawing groups. nih.gov Conversely, in another series of spirooxindolo-pyrrolothiazole hybrids evaluated for antitubercular activity, compounds with electron-withdrawing groups on the phenyl ring were more active than those with electron-donating groups. tandfonline.com

For a series of GlyT1 inhibitors, the presence of electron-donating or electron-withdrawing groups in the para position of a benzene ring influenced inhibitory activity. nih.gov Similarly, for α-amylase inhibitors, the antidiabetic activity was higher for compounds substituted with bromine at a specific position compared to the standard drug. tandfonline.com The presence of a strong electron-donating group (hydrazine) at the C-4 position of the pyrrolidine ring was found to be crucial for the inhibitory activity of certain α-glucosidase inhibitors. tandfonline.com

The sulfonyl group itself is a strong electron-withdrawing moiety, which influences the reactivity of the molecule. researchgate.net The interplay between the electronic effects of substituents and the inherent properties of the sulfonamide group can lead to complex SAR. For instance, in some sulfonamide derivatives, the presence of either electron-donating or electron-withdrawing groups on an aromatic ring attached to the sulfonyl moiety was investigated to understand their effect on molecular geometry and intermolecular interactions. rsc.org

Role of Halogen Substituents in Biological Activity

Halogen substituents are frequently incorporated into this compound derivatives and often have a significant impact on biological activity. In the development of endothelin antagonists, the introduction of a fluorine atom ortho to an OCH3 group on an anisyl ring was a key modification that, in combination with specific alkyl groups on the sulfonamide, provided compounds with sub-nanomolar affinities for both ETA and ETB receptor subtypes. acs.org

For a series of GlyT1 inhibitors, fluorophenyl substituents at the C3 position of the pyrrolidine ring conferred better in vitro potency compared to an unsubstituted phenyl ring. nih.gov In another study on anticancer agents, a compound with a 4-Br substitution was the most active, and halogen-substituted pyrrolidines were generally found to be more active. frontiersin.org Similarly, for spiro-oxindole pyrrolidine compounds with α-amylase inhibitory activity, derivatives bearing bromine or chlorine substituents showed high potency. tandfonline.com

The introduction of halogens can also enhance the activity of pyrrolidinyl sulfonyl]isatin derivatives as caspase inhibitors. researchgate.net Specifically, mono-, di-, and trifluoromethylated pyrrolidine ring analogs of a lead compound showed high inhibition potencies for caspases-3 and -7. researchgate.net In the context of antitubercular agents, substituting the pyrrole (B145914) heterocycle with two halogens was beneficial for biological activity. mdpi.com

Table 3: Effect of Halogen Substituents on Biological Activity

| Halogen and Position | Compound Series | Effect on Activity |

|---|---|---|

| Ortho-Fluoro on anisyl ring | Endothelin Antagonists | Sub-nanomolar ETA/ETB affinity |

| C3-Fluorophenyl | GlyT1 Inhibitors | Improved in vitro potency |

| 4-Bromo | Anticancer Pyrrolidines | Most active in series |

| Bromine/Chlorine | α-Amylase Inhibitors | High potency |

| Mono-, di-, trifluoromethylated | Caspase Inhibitors | High inhibition of caspases-3 and -7 |

| Two halogens on pyrrole ring | Antitubercular Agents | Beneficial for activity |

Conformational Rigidity and Flexibility in SAR

The balance between conformational rigidity and flexibility is a crucial determinant of the biological activity in this compound derivatives. tandfonline.comd-nb.info The non-planar, three-dimensional structure of the pyrrolidine ring allows for the exploration of pharmacophore space in a way that flat aromatic rings cannot. researchgate.netd-nb.inforesearchgate.net This inherent three-dimensionality, often referred to as "pseudorotation," contributes to the stereochemistry of the molecule and can lead to increased potency and selectivity. researchgate.netd-nb.inforesearchgate.net

Conformational restriction, or rigidification, of a flexible ligand is a common strategy in drug design to enhance potency by minimizing the entropic penalty of binding to a target. researchgate.net The pyrrolidinone ring, a related scaffold, imparts conformational rigidity. In some cases, increasing the rigidity of the system is beneficial. For example, replacing a flexible glycine unit with a more rigid proline in certain bradykinin (B550075) receptor antagonists leads to a large drop in binding affinity, suggesting that some degree of flexibility is necessary. acs.org However, the propensity of α,α-dialkyl amino acids to induce turns can be exploited to introduce necessary rigidity. acs.org

Stereochemical Aspects in Modulating Biological Activity

Stereochemistry is a critical factor in the biological activity of this compound derivatives, as different stereoisomers can exhibit vastly different potencies and selectivities due to their distinct interactions with chiral biological targets like proteins. nih.govresearchgate.netd-nb.inforesearchgate.net The pyrrolidine ring possesses multiple stereogenic centers, and the spatial orientation of its substituents significantly influences the biological profile. nih.govresearchgate.netd-nb.inforesearchgate.net

In the development of GlyT1 inhibitors, all compounds were prepared as enantiomerically pure trans isomers. nih.gov For a series of pyrrolidine derivatives acting as RORγt agonists, the cis-configuration, which accommodates two phenyl rings in a nearly face-to-face stacked arrangement, was crucial for activity. nih.gov

The importance of stereochemistry is further highlighted in phenanthroindolizidine alkaloid analogues, where the racemic form of a C-6 methanesulfonamide (B31651) analogue was 3- to 5-fold less active than its (−)-(R)-enantiomer. acs.org This suggests that the (S)-enantiomer is not merely inactive but may even interfere with the activity of the (R)-enantiomer. acs.org

In the case of pyrrolidine-3-carboxylic acid derivatives as endothelin antagonists, the specific stereochemistry (2R,3R,4S) was defined for the highly ETA-selective antagonist ABT-627. acs.org For peroxisome proliferator-activated receptor (PPAR) agonists, the cis-3R,4S-configured compounds were found to be active at both PPARα and PPARγ. nih.gov These examples underscore the profound impact of stereochemistry on the biological activity of pyrrolidine-containing compounds.

Optimization Strategies for Lead Compound Development

The development of potent and selective inhibitors from a lead compound is a critical process in medicinal chemistry. For this compound derivatives, various optimization strategies are employed to enhance their biological activity, selectivity, and pharmacokinetic properties. These strategies often involve systematic modifications of the core structure and its substituents.

A key strategy in the optimization of lead compounds is the exploration of the structure-activity relationship (SAR). This involves synthesizing and testing a series of analogues to understand how different chemical groups at various positions on the pyrrolidine ring and the sulfonamide moiety influence the compound's interaction with its biological target.

For instance, in the development of selective glycine transporter-1 (GlyT1) inhibitors, it was found that 3,4-disubstituted pyrrolidine sulfonamides showed promising activity. nih.gov The transformation of the sulfonamide group into other functional groups like amides or ureas resulted in inactive compounds, highlighting the importance of the sulfonamide moiety for GlyT1 inhibition. nih.gov Furthermore, replacing the benzoyl group at one position with other aryl substituents led to the discovery of more potent analogues. nih.govresearchgate.net

Another common optimization strategy is bioisosteric replacement, where an atom or a group of atoms is exchanged for another with similar physical or chemical properties to improve the compound's profile. cambridgemedchemconsulting.com This can be used to enhance potency, alter selectivity, or improve metabolic stability. For example, in a series of endothelin antagonists, replacing an N,N-dialkylacetamide side chain with an N,S-dialkylsulfonamidoethyl group maintained endothelin A (ETA) receptor affinity while significantly increasing endothelin B (ETB) receptor affinity, leading to a more balanced antagonist profile. acs.org Further optimization by modifying the alkyl groups and adding a fluorine atom to an aromatic ring resulted in compounds with sub-nanomolar affinities for both receptor subtypes. acs.org

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional features required for a molecule to bind to a specific biological target. wustl.edumdpi.comacs.org By understanding the pharmacophore, medicinal chemists can design new molecules with a higher probability of being active. For 5-HT6 receptor antagonists, a general pharmacophore model includes two hydrophobic rings connected by a hydrogen bond acceptor, such as a sulfonyl or sulfonamide linker. mdpi.com This knowledge guides the design of new spiro[pyrrolidine-3,3′-oxindole] derivatives with improved affinity. mdpi.com

Lead optimization also focuses on improving pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). In a series of Trypanosoma brucei N-myristoyltransferase (NMT) inhibitors, a pyrazole (B372694) sulfonamide lead compound showed poor central nervous system (CNS) exposure. nih.govacs.org To address this, modifications were made to reduce the polar surface area and cap the sulfonamide group, which markedly improved blood-brain barrier permeability. nih.govacs.org Replacing an aromatic linker with a more flexible alkyl chain also significantly improved selectivity. nih.govacs.org

The following tables summarize the optimization strategies and the resulting impact on the activity of this compound derivatives based on published research findings.

Table 1: Optimization of 3,4-Disubstituted Pyrrolidine Sulfonamides as GlyT1 Inhibitors nih.gov

| R¹ Substituent (Position 3) | R² Substituent (Position 4) | Key Finding |

| Fluorophenyl | Various aryl and heteroaryl groups | Offered better in vitro potency and efficacy ratio (ER) profile. nih.gov |

| Unsubstituted Phenyl | Various aryl and heteroaryl groups | Showed good potency, following the fluorophenyl derivatives. nih.gov |

| Various aryl groups | meta-substituted aryl groups | Derivatives with meta-substitutions showed improved biological activity. nih.gov |

| Various aryl groups | Heteroaromatic groups (e.g., pyridyl, pyrimidinyl) | Activity was influenced by the number and position of nitrogen atoms in the heteroaromatic ring. nih.gov |

| Various aryl groups | Indanyl | The analogue with an indanyl group showed the best balance between potency and ER value. nih.gov |

Table 2: Optimization of Pyrrolidine-3-carboxylic Acid Derivatives as Endothelin Antagonists acs.org

| Side Chain Modification | Impact on Receptor Affinity |

| Replacement of N,N-dialkylacetamide with N,S-dialkylsulfonamidoethyl | Retained ETA affinity and gained substantial ETB affinity, creating a balanced antagonist. acs.org |

| Variation of N-alkyl and S-alkyl chain length | Important for optimizing the balanced antagonist profile. acs.org |

| Introduction of a fluorine atom ortho to the aromatic OCH₃ group | Contributed to achieving sub-nanomolar affinities for both ETA and ETB receptors. acs.org |

Table 3: Optimization of Pyrazole Sulfonamides as Trypanosoma brucei NMT Inhibitors nih.govacs.org

| Modification | Impact on Properties |

| Capping the sulfonamide (e.g., methylation, ethylation) | Improved blood-brain barrier permeability. nih.govacs.org |

| Replacing biaryl aromatic linker with an alkyl chain | Improved selectivity. nih.govacs.org |

| N-methylation of the pyrazole ring | Important for binding to a hydrophobic pocket in the enzyme's active site. nih.govacs.org |

Biological Activities and Mechanistic Insights of Pyrrolidine 3 Sulfonamide Derivatives

Enzyme Inhibition and Modulation Studies

Derivatives of pyrrolidine-3-sulfonamide have been extensively investigated as inhibitors of various enzymes, demonstrating their potential in addressing a range of pathological conditions. The inherent structural features of the pyrrolidine (B122466) ring, combined with the strong zinc-binding capacity of the sulfonamide moiety, make these compounds particularly effective against metalloenzymes.

Dipeptidyl Peptidase IV (DPP-IV) is a serine protease that plays a critical role in glucose metabolism by inactivating incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes mellitus. Researchers have developed a series of DPP-IV inhibitors based on sulfonamide-pyrrolidine scaffolds. nih.gov

In one study, a series of novel pyrrolidine sulfonamide derivatives were synthesized and evaluated for their in vitro antidiabetic activity. researchgate.net The findings revealed that several compounds exhibited significant DPP-IV inhibitory activity, with IC50 values in the nanomolar range. researchgate.net For instance, the most potent compound, B-XI, displayed an IC50 value of 11.32 ± 1.59 nM. researchgate.net The presence of a nitrile group at the S1 site of the enzyme is often considered essential for potent DPP-IV inhibition. nih.gov The coupling of pyrrolidine derivatives with amino acids like aspartic and glutamic acid has also yielded highly potent DPP-IV inhibitors. mdpi.com

| Compound | DPP-IV IC50 (nM) | Reference |

|---|---|---|

| B-XI | 11.32 ± 1.59 | researchgate.net |

| Vildagliptin (Standard) | 4.79 ± 1.66 | researchgate.net |

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. nih.gov Sulfonamides are a classic class of CA inhibitors, with the sulfonamide group binding to the catalytic zinc ion in the enzyme's active site. nih.gov

Research into pyridine-3-sulfonamide (B1584339) derivatives has shown potent inhibitory activity against several human CA (hCA) isoforms. A series of 4-substituted pyridine-3-sulfonamides demonstrated nanomolar activity against the cancer-associated isoforms hCA IX and hCA XII, with Kᵢ values reaching 137 nM and 91 nM, respectively. nih.gov Similarly, pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated, with some compounds showing potent inhibition against cytosolic isoforms hCA I and hCA II. nih.gov For example, compound 1f was more potent than the standard inhibitor acetazolamide (B1664987) (AAZ) against both hCA I and hCA II. nih.gov

| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) | Reference |

|---|---|---|---|

| 4-Substituted Pyridine-3-Sulfonamide | hCA IX | 137 nM | nih.gov |

| 4-Substituted Pyridine-3-Sulfonamide | hCA XII | 91 nM | nih.gov |

| Pyrazolo[4,3-c]pyridine Sulfonamide (1f) | hCA I | More potent than Acetazolamide | nih.gov |

| Pyrazolo[4,3-c]pyridine Sulfonamide (1f) | hCA II | More potent than Acetazolamide | nih.gov |

Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases responsible for the degradation and remodeling of the extracellular matrix (ECM). nih.gov Their dysregulation is implicated in various diseases, including cancer, arthritis, and cardiovascular disorders. The pyrrolidine scaffold has proven to be an excellent starting point for designing potent MMP inhibitors. benthamdirect.comnih.gov

Sulfonamide pyrrolidine derivatives are a significant class of synthetic MMP inhibitors. nih.gov A series of 3-mercapto-4-arylsulfonamido pyrrolidine derivatives were designed and shown to modulate the activities of several MMPs in the low nanomolar range. nih.gov These compounds exhibited potent inhibition against MMP-2 (gelatinase A) and were selective for deep-pocket MMPs over shallow-pocketed ones. nih.govddtjournal.com For instance, certain derivatives displayed inhibitory activities against MMP-2 in the range of ~2 to 50 nM. nih.gov

| Compound Class | Target MMP | Inhibitory Concentration Range (nM) | Reference |

|---|---|---|---|

| 3-Mercapto-4-arylsulfonamido pyrrolidines | MMP-2 | ~2 to 50 | nih.gov |

| 3-Mercapto-4-arylsulfonamido pyrrolidines | MMP-13 | ~2 to 50 | nih.gov |

| 3-Mercapto-4-arylsulfonamido pyrrolidines | MMP-14 | ~4 to 60 | nih.gov |

Alpha-amylase and alpha-glucosidase are key enzymes in carbohydrate metabolism, responsible for breaking down complex carbohydrates into absorbable monosaccharides. nih.gov Inhibiting these enzymes can slow down carbohydrate digestion and absorption, thereby reducing postprandial blood glucose spikes, which is a beneficial strategy for managing type 2 diabetes. nih.govresearchgate.net

The potential of pyrrolidine derivatives as inhibitors of these enzymes has been well-studied. nih.gov In a recent study, novel pyrrolidine derivatives were synthesized and tested for their inhibitory activity. nih.gov The 4-methoxy analogue 3g showed noteworthy inhibition against both α-amylase and α-glucosidase, with IC50 values of 26.24 µg/mL and 18.04 µg/mL, respectively. nih.gov Another investigation into N-acetylpyrrolidine derivatives found that compound 4a (N-(benzyl)-2-acetylpyrrolidine) was a potent inhibitor of α-glucosidase with an IC50 value of 0.52 ± 0.02 mM. researchgate.net

| Compound | Target Enzyme | IC50 | Reference |

|---|---|---|---|

| 3g (4-methoxy analogue) | α-Amylase | 26.24 µg/mL | nih.gov |

| 3g (4-methoxy analogue) | α-Glucosidase | 18.04 µg/mL | nih.gov |

| 3f | α-Glucosidase | 27.51 µg/mL | nih.gov |

| 4a (N-(benzyl)-2-acetylpyrrolidine) | α-Glucosidase | 0.52 ± 0.02 mM | researchgate.net |

Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerases that control DNA topology and are validated targets for antibacterial agents. nih.govresearchgate.net These enzymes are crucial for DNA replication, transcription, and repair. researchgate.net Inhibitors of these enzymes can lead to bacterial cell death.

Pyrrolamide-based compounds have emerged as potent inhibitors of these bacterial enzymes. One study identified a pyrrolamide derivative, compound 1 , as a potent inhibitor of E. coli DNA gyrase with an IC50 of 3 µM. nih.gov Further optimization of N-phenylpyrrolamide inhibitors led to compounds with low nanomolar IC50 values against E. coli DNA gyrase (2–20 nM). rsc.org For example, compound 22i from this series showed an IC50 of 143 nM against E. coli topoisomerase IV. rsc.org Importantly, these compounds displayed selectivity for bacterial targets, with no activity against human DNA topoisomerase IIα. rsc.org

| Compound Class/ID | Target Enzyme | Organism | IC50 | Reference |

|---|---|---|---|---|

| Pyrrolamide 1 | DNA Gyrase | E. coli | 3 µM | nih.gov |

| N-phenylpyrrolamides | DNA Gyrase | E. coli | 2–20 nM | rsc.org |

| Compound 22i | Topoisomerase IV | E. coli | 143 nM | rsc.org |

Dihydropteroate (B1496061) synthetase (DHPS) and dihydrofolate reductase (DHFR) are two key enzymes in the bacterial folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids. nih.gov Sulfonamides are known to inhibit DHPS by competing with its natural substrate, p-aminobenzoic acid (pABA). nih.gov The development of dual inhibitors that target both DHPS and DHFR in a single molecule is an attractive strategy to create synergistic effects and combat drug resistance. nih.govnih.gov

A series of N-sulfonamide 2-pyridone derivatives were designed to combine the inhibitory activities of both enzymes into one molecule. nih.govnih.gov In vitro enzyme assays showed that compound 11a from this series was the most potent dual inhibitor, with IC50 values of 2.76 µg/mL against DHPS and 0.20 µg/mL against DHFR. nih.govnih.gov Docking studies suggested that this compound could occupy both the pABA and pterin (B48896) binding pockets of DHPS, as well as the pterin binding pocket of DHFR. nih.gov

| Compound | Target Enzyme | IC50 (µg/mL) | Reference |

|---|---|---|---|

| 11a | DHPS | 2.76 | nih.gov |

| DHFR | 0.20 | nih.gov |

Glycine (B1666218) Transporter Type 1 (GlyT1) Inhibition

Derivatives of this compound have been investigated as inhibitors of the Glycine Transporter Type 1 (GlyT1). The inhibition of GlyT1 is a therapeutic strategy aimed at increasing the concentration of glycine in the synaptic cleft, which can potentiate the activity of N-methyl-D-aspartate (NMDA) receptors. This is of interest for treating central nervous system disorders that are associated with the hypofunction of these receptors.

A series of 3,4-disubstituted pyrrolidine sulfonamides have been synthesized and evaluated for their efficacy as competitive GlyT1 inhibitors. The design of these compounds originated from a de novo scaffold approach. Structure-activity relationship (SAR) studies on these derivatives have provided insights into the chemical features that influence their inhibitory potency. For instance, the nature and position of substituents on the pyrrolidine ring and the sulfonamide group have been shown to be critical for activity.

Certain analogues within this series have demonstrated significant in vitro potency, with Ki values in the nanomolar range. The development of these potent and selective GlyT1 inhibitors underscores the potential of the this compound scaffold in the design of new therapeutic agents for neurological conditions.

Table 1: GlyT1 Inhibitory Activity of Selected this compound Derivatives

| Compound | R¹ Substituent | R² Substituent | Ki (µM) |

|---|---|---|---|

| 23a | Phenyl | Benzoyl | 0.198 |

| 23t | Phenyl | Indanyl | 0.001 |

Transient Receptor Potential Vanilloid-4 (TRPV4) Receptor Antagonism

The pyrrolidine sulfonamide scaffold has been successfully utilized in the development of antagonists for the Transient Receptor Potential Vanilloid-4 (TRPV4) ion channel. A novel series of these antagonists were developed by modifying a previously identified TRPV4 inhibitor.

Through structural modifications aimed at increasing rigidity and reducing the entropic penalty upon binding, researchers were able to enhance the antagonistic activity. This optimization process led to the discovery of highly potent compounds featuring a novel pyrrolidine diol core.

Further structure-activity relationship studies focusing on the sulfonamide substituent resulted in improved potency and pharmacokinetic properties. An optimized lead compound, GSK3395879, emerged from these studies and demonstrated the ability to inhibit TRPV4-mediated pulmonary edema in a rat model. This compound serves as a valuable tool for investigating the biological functions of TRPV4.

Table 2: TRPV4 Antagonistic Activity of a Selected this compound Derivative

| Compound | Core Structure | Key Feature | In Vivo Activity |

|---|

| GSK3395879 | Pyrrolidine diol | Optimized sulfonamide substituent | Inhibition of pulmonary edema in a rat model |

Endothelin (ET) Receptor Antagonism (ETA Receptor Selective)

Pyrrolidine-3-carboxylic acid derivatives have been explored as endothelin (ET) receptor antagonists. The endothelin system plays a crucial role in vasoconstriction and cell proliferation, and its receptors are divided into two main subtypes: ETA and ETB. While highly selective ETA antagonists are sought for certain therapeutic applications, some research has also focused on mixed antagonists.

In one study, the modification of a highly ETA-selective endothelin antagonist, ABT-627, by replacing its N,N-dialkylacetamide side chain with an N,S-dialkylsulfonamidoethyl group resulted in analogues that retained affinity for the ETA receptor but also gained significant affinity for the ETB receptor. These sulfonamide-based derivatives were thus characterized as ETA/ETB mixed antagonists.

Structure-activity studies revealed that the balance between ETA and ETB antagonism could be modulated by altering the alkyl groups on the sulfonamide nitrogen and sulfur, as well as by substitutions on the aromatic rings of the core structure. For instance, the combination of an N-n-propyl group and an S-alkyl chain of four to six carbons, along with a fluorine atom on the anisyl ring, yielded compounds with sub-nanomolar affinities for both receptor subtypes. While these compounds were not ETA selective, this research highlights the significant influence of the sulfonamide moiety on the pharmacological profile of pyrrolidine-based endothelin receptor antagonists. In a related series of pyrrolidine-3-carboxylic acids, a potent and highly selective ETA antagonist, A-216546, was discovered, though this particular molecule did not feature the sulfonamide modification discussed above.

Table 3: Endothelin Receptor Antagonism of a this compound Derivative Series

| Lead Compound Modification | Resulting Activity Profile | Key Structural Features for Potency |

|---|

Poly(ADP-ribose) Polymerase (PARP-1 and PARP-2) Inhibition

No specific research on this compound derivatives as inhibitors of Poly(ADP-ribose) Polymerase (PARP-1 and PARP-2) was identified in the performed searches. The existing literature on PARP inhibitors focuses on other chemical scaffolds. Therefore, due to the strict adherence to the provided outline and the focus solely on the chemical compound “this compound”, no content can be generated for this section.

Urease and Cyclooxygenase-2 (COX-2) Inhibition

No specific research on this compound derivatives as dual or individual inhibitors of Urease and Cyclooxygenase-2 (COX-2) was identified in the performed searches. While sulfonamides, in general, are a known class of COX-2 inhibitors, and various compounds are investigated as urease inhibitors, there is no specific information available for derivatives of the this compound scaffold. Therefore, due to the strict adherence to the provided outline and the focus solely on the chemical compound “this compound”, no content can be generated for this section.

Acetylcholinesterase (AChE) Inhibition

Recent studies have explored the potential of pyrrolidine-based benzenesulfonamide (B165840) derivatives as inhibitors of acetylcholinesterase (AChE). The inhibition of AChE is a key mechanism in the treatment of Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain.

In a study focusing on the design and synthesis of novel pyrrolidine-based benzenesulfonamides, several compounds were identified as promising AChE inhibitors. Two compounds in particular, 19a and 19b , which bear 2,4-dimethoxyphenyl and 4-methoxyphenyl (B3050149) substituents, respectively, demonstrated significant inhibitory activity against AChE. Their potency was highlighted by their Ki values of 22.34 ± 4.53 nM and 27.21 ± 3.96 nM, respectively. These findings suggest that the pyrrolidine-benzenesulfonamide scaffold is a promising starting point for the development of new AChE inhibitors.

Table 4: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Pyrrolidine-based Benzenesulfonamide Derivatives

| Compound | Substituent | Ki (nM) |

|---|---|---|

| 19a | 2,4-dimethoxyphenyl | 22.34 ± 4.53 |

| 19b | 4-methoxyphenyl | 27.21 ± 3.96 |

Diaminopimelate Epimerase (DapE) Inhibition

No specific research on this compound derivatives as inhibitors of Diaminopimelate Epimerase (DapE) was identified in the performed searches. The literature on DapE inhibitors describes other classes of compounds, and there is no direct evidence to suggest that the this compound scaffold has been investigated for this target. Therefore, due to the strict adherence to the provided outline and the focus solely on the chemical compound “this compound”, no content can be generated for this section.

Therapeutic Area Research Focus

Research into this compound derivatives has spanned multiple therapeutic areas, revealing their potential as antidiabetic, anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial agents. The following sections will delve into the specific findings within each of these research domains.

In the field of antidiabetic research, this compound derivatives have been investigated primarily as inhibitors of dipeptidyl peptidase-IV (DPP-IV). DPP-IV is an enzyme that inactivates incretin hormones, which are responsible for stimulating insulin (B600854) secretion. By inhibiting DPP-IV, these derivatives can enhance glucose-dependent insulin secretion and help regulate blood glucose levels.

Several studies have synthesized and evaluated novel pyrrolidine sulfonamide derivatives for their DPP-IV inhibitory activity. For instance, a series of 1,2,4-oxadiazol-3-yl pyrrolidine-1-sulfonamide (B1369261) derivatives were synthesized and showed significant in vitro DPP-IV inhibition. researchgate.net Among the synthesized compounds, derivative B-XI was identified as the most active, with an IC50 value of 11.32 ± 1.59 nM. researchgate.net Other derivatives in the same series, such as B-I, B-V, B-VI, and B-XIII, also demonstrated notable inhibitory activity with IC50 values ranging from 13.9 ± 1.76 nM to 19.65 ± 2.60 nM. researchgate.net

Another study focused on the design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine (B6355638) as anti-diabetic agents. In this research, compound 9a emerged as the most potent inhibitor with an IC50 of 41.17 nM. researchgate.net These findings underscore the potential of the pyrrolidine-1-sulfonamide nucleus as a significant scaffold for developing potent and selective DPP-IV inhibitors for the treatment of type 2 diabetes. researchgate.net

Table 1: Antidiabetic Activity of this compound Derivatives

| Compound | Target | Activity (IC50) |

| B-XI | DPP-IV | 11.32 ± 1.59 nM |

| B-I | DPP-IV | 13.9 ± 1.76 nM |

| B-V | DPP-IV | 16.05 ± 1.64 nM |

| B-VI | DPP-IV | 15.98 ± 1.98 nM |

| B-XIII | DPP-IV | 19.65 ± 2.60 nM |

| 9a | DPP-IV | 41.17 nM |

The anticancer potential of pyrrolidine derivatives has been a subject of extensive research. These compounds have been shown to exhibit cytotoxic and antiproliferative effects against various cancer cell lines. While specific research focusing solely on this compound is limited, broader studies on pyrrolidine derivatives provide valuable insights into their potential mechanisms of action.

For example, certain polysubstituted pyrrolidines have demonstrated strong proliferation inhibitory actions against a panel of 10 cancer cell lines, with IC50 values ranging from 2.9 to 16 μM. In one study, pyrrolidine derivatives with trifluoromethyl substituents on the phenyl rings, designated as 35a and 35b, were particularly effective.

Another study investigated the in vitro anticancer activity of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives. The incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structures was found to significantly enhance anticancer activity against human A549 lung epithelial cells, reducing their viability to 28.0% and 29.6%, respectively.

Furthermore, some sulfonamide derivatives have exhibited significant cytotoxic activity against HeLa, MCF-7, and MDA-MB-231 cancer cell lines, with IC50 values ranging from 4.62 to 19.22 µM. mdpi.com These studies suggest that the pyrrolidine scaffold, in combination with a sulfonamide moiety, could be a promising area for the development of novel anticancer agents.

Table 2: Anticancer Activity of Pyrrolidine Derivatives

| Cell Line | Activity (IC50) |

| HCT116 | 3.2 ± 0.1 μmol/L |

| Caco-2 | 2.17 ± 1.5 μmol/L |

| HeLa | 4.62 - 10.9 µM |

| MCF-7 | 7.21 - 12.21 µM |

| MDA-MB-231 | 4.62 - 19.22 µM |

This compound derivatives have also been explored for their antimicrobial and antibacterial properties. The sulfonamide group is a well-known pharmacophore in antibacterial agents, and its incorporation into the pyrrolidine scaffold has yielded compounds with promising activity against various pathogens.

Studies have evaluated the in vitro antibacterial activity of novel sulfonamide derivatives against multidrug-resistant strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds were found to be in the range of 64 to 512 μg/ml. nih.gov In one study, four novel sulfonamide derivatives (1a-d) showed significant antibacterial activity, with compound 1b demonstrating the best performance. nih.gov

Other research on pyrrolidine-2,5-dione derivatives has also shown moderate antimicrobial activities against selected bacterial and fungal species. For instance, compounds 5 and 8 displayed MIC values ranging from 32–128 µg/mL and 16–256 µg/mL, respectively, against various bacteria and yeasts. nih.gov These findings indicate that pyrrolidine sulfonamide derivatives are a promising class of compounds for the development of new antimicrobial and antibacterial agents.

Table 3: Antimicrobial and Antibacterial Activity of Pyrrolidine Derivatives

| Compound | Organism | Activity (MIC) |

| 1b | Staphylococcus aureus | 64 - 512 µg/ml |

| 1a-d | Staphylococcus aureus | 64 - 512 µg/ml |

| 5 | Bacteria | 32 - 128 µg/mL |

| 8 | Bacteria | 16 - 64 µg/mL |

| 5 | Yeasts | 64 - 128 µg/mL |

| 8 | Yeasts | 64 - 256 µg/mL |

In the realm of antiviral research, derivatives of this compound have been investigated for their potential to inhibit the replication of viruses such as the Hepatitis C Virus (HCV). The non-structural protein 4B (NS4B) of HCV is a key component of the viral replication complex and represents a promising target for antiviral therapy.

Research has focused on the discovery of novel drug candidates that target NS4B, including sulfonamide derivatives. nih.gov A series of 2-(4-sulfonamidophenyl)-indole 3-carboxamides were identified and optimized for their activity against the HCV genotype 1b replicon, resulting in compounds with potent and selective activity. nih.gov Further evaluation of this series demonstrated potent activity across HCV genotypes 1a, 2a, and 3a. nih.gov The reduced activity of compound 4z against HCV replicons with mutations in the NS4B coding sequence confirmed that NS4B is the target of these compounds. nih.gov

While specific IC50 or EC50 values for this compound derivatives are not extensively reported in the available literature, the established activity of sulfonamide-containing compounds against HCV NS4B suggests that this is a promising avenue for further research and development of novel antiviral agents.

This compound derivatives have shown potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the inflammatory pathway, and their inhibition can lead to a reduction in inflammation and pain.

Studies on pyrazole (B372694) sulfonamide derivatives have demonstrated their potent dual anti-inflammatory activities. For example, derivatives with a 2-chlorothiazole (B1198822) or benzothiophen-2-yl group showed significant COX-2 inhibition with IC50 values of 0.4 μM and 0.01 μM, respectively. nih.gov Another study on pyrrolo[3,2,1-hi]indoles, which contain a pyrrolidine ring, found them to be highly potent and selective COX-2 inhibitors, with IC50 values in the range of 0.053–0.092 µM. nih.gov The phenyl-derivative 2a was the most potent in this series, with a COX-2 IC50 of 53 nM. nih.gov

These findings suggest that the combination of a pyrrolidine scaffold with a sulfonamide moiety can lead to the development of effective and selective COX-2 inhibitors for the treatment of inflammatory conditions.

Table 4: Anti-inflammatory Activity of Pyrrolidine and Sulfonamide Derivatives

| Compound Class | Target | Activity (IC50) |

| Pyrazole sulfonamide derivative (with 2-chlorothiazole) | COX-2 | 0.4 μM |

| Pyrazole sulfonamide derivative (with benzothiophen-2-yl) | COX-2 | 0.01 μM |

| Pyrrolo[3,2,1-hi]indole 2a | COX-2 | 53 nM |

| Pyrrolo[3,2,1-hi]indoles 2a-d | COX-2 | 0.053 - 0.092 µM |

In the fight against malaria, this compound derivatives have emerged as promising candidates, particularly as inhibitors of falcipain-2, a crucial cysteine protease of Plasmodium falciparum. Falcipain-2 is involved in the degradation of hemoglobin, which is essential for the parasite's survival.

A novel series of pyrimidine-tethered spirochromane-based sulfonamide derivatives were designed and synthesized to combat drug-resistant malaria. nih.gov Several of these compounds exhibited strong antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov Notably, compounds SZ14 and SZ9 were particularly potent, with IC50 values of 2.84 μM and 3.22 μM against the 3D7 strain, respectively. nih.gov

Enzymatic assays confirmed that these compounds inhibit both falcipain-2 and falcipain-3. Compound SZ14 inhibited falcipain-2 and falcipain-3 with IC50 values of 4.1 μM and 4.9 μM, respectively, while compound SZ9 showed IC50 values of 5.4 μM and 6.3 μM for the respective enzymes. nih.gov These findings highlight the potential of sulfonamide derivatives based on a pyrrolidine scaffold as templates for the development of new antimalarial drugs.

Table 5: Antimalarial Activity of this compound Derivatives

| Compound | Target Strain/Enzyme | Activity (IC50) |

| SZ14 | P. falciparum (3D7) | 2.84 μM |

| SZ9 | P. falciparum (3D7) | 3.22 μM |

| SZ14 | Falcipain-2 | 4.1 μM |

| SZ9 | Falcipain-2 | 5.4 μM |

| SZ14 | Falcipain-3 | 4.9 μM |

| SZ9 | Falcipain-3 | 6.3 μM |

Central Nervous System (CNS) Disorder Research

The versatile structure of the pyrrolidine ring makes it a valuable scaffold in the discovery of novel therapeutics for Central Nervous System (CNS) disorders. nih.govnih.gov Researchers have explored pyrrolidine-sulfonamide derivatives for their potential to modulate key neurological targets.

One significant area of investigation involves the development of glycine transporter 1 (GlyT1) inhibitors. GlyT1's primary function is to regulate glycine levels at the N-methyl-d-aspartate (NMDA) receptor. Since impaired signaling through this receptor is linked to the underlying causes of schizophrenia, inhibiting GlyT1 is a promising strategy for treating this and other conditions related to NMDA receptor hypofunction. nih.gov Structure-activity relationship (SAR) studies on a series of pyrrolidine sulfonamides revealed that specific substitutions on the pyrrolidine ring and attached aryl groups led to potent GlyT1 inhibitors with nanomolar activity. nih.gov For instance, derivatives with fluorophenyl substituents at the 3-position of the pyrrolidine ring showed enhanced potency. nih.gov

Furthermore, modifications to sulfonamide-based compounds have been crucial in improving their ability to penetrate the central nervous system. For diseases like Human African trypanosomiasis (HAT), which affects the CNS in its second stage, brain penetration is essential for therapeutic efficacy. dntb.gov.uaresearchgate.net Research on pyrazole sulfonamide inhibitors of Trypanosoma brucei N-myristoyltransferase (TbNMT) demonstrated that capping the sulfonamide moiety could significantly enhance the brain-to-blood ratio, addressing the poor CNS exposure that limited earlier compounds. dntb.gov.uaresearchgate.net This chemical strategy of modifying the sulfonamide group to reduce its polar surface area has proven effective in designing CNS-penetrant agents. dntb.gov.ua

Cardiovascular and Pulmonary Disease Research (e.g., Heart Failure, Pulmonary Edema)

This compound derivatives have emerged as a promising class of compounds in the research of cardiovascular and pulmonary diseases, particularly in conditions marked by abnormal vasoconstriction and fluid accumulation.

A key area of this research has been the development of antagonists for the Transient Receptor Potential Vanilloid-4 (TRPV4) cation channel. Inhibition of TRPV4 is considered a potential therapeutic strategy for pulmonary edema, a common complication of heart failure. A novel sulfone pyrrolidine sulfonamide chemotype has been identified and optimized for this purpose. These efforts have led to the discovery of preclinical candidates that demonstrate in vivo activity in models of pulmonary edema.

Additionally, compounds that block the Urotensin-II receptor are being investigated for their potential in treating cardiovascular diseases characterized by excessive vasoconstriction and myocardial dysfunction. Among the antagonists developed are derivatives containing a pyrrolidine-benzenesulfonyl structure, such as 3,4-Dichloro-N-{(R)-l-[3-chloro-4-(piperidin-4-yloxy)-benzenesulfonyl]-pyrrolidin-3-yl}-benzamide.

Anticonvulsant Activity

The pyrrolidine scaffold, particularly the pyrrolidine-2,5-dione ring, is a well-established pharmacophore in the search for new anticonvulsant agents. nih.govresearchgate.net A wide range of pyrrolidine-sulfonamide and related derivatives have been synthesized and evaluated in preclinical models of epilepsy, demonstrating significant antiseizure activity. nih.gov

These compounds are typically screened in a battery of standardized tests, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure models, which represent different types of seizure activity. researchgate.net SAR studies have shown that the nature and position of substituents on the pyrrolidine ring heavily influence the anticonvulsant profile. nih.gov For example, in one study, derivatives with a 3-benzhydryl or 3-isopropyl group on the pyrrolidine-2,5-dione scaffold showed the best protection in the scPTZ test, while 3-methyl substituted and unsubstituted analogues were more active in the MES test. nih.gov

Several lead compounds have emerged from these studies with potency and efficacy comparable or superior to existing antiepileptic drugs. For instance, the compound 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride demonstrated a significantly better ED₅₀ value than the reference drug valproic acid in both the MES and 6 Hz tests. researchgate.net Similarly, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione showed a more beneficial ED₅₀ and protective index than valproic acid.

Table 1: Anticonvulsant Activity of Selected Pyrrolidine Derivatives

| Compound | Test Model | Dose (mg/kg) | Activity/Result | Source |

|---|---|---|---|---|

| Compound 3 | scPTZ | 100 | Protected 50% of animals; prolonged seizure latency time by 228% | researchgate.net |

| Compound 4 | MES | 100 | Protected 75% of animals | researchgate.net |

| Compound 4 | 6 Hz (32mA) | --- | ED₅₀ = 75.59 mg/kg (vs. 130.6 mg/kg for Valproic Acid) | researchgate.net |

| Compound 6 | MES | --- | ED₅₀ = 68.30 mg/kg (vs. 252.74 mg/kg for Valproic Acid) | |

| Compound 6 | 6 Hz (32mA) | --- | ED₅₀ = 28.20 mg/kg (vs. 130.64 mg/kg for Valproic Acid) | |

| Compound 9 | MES | 100 | Protected 50% of animals | researchgate.net |

| Compound 15 | MES | --- | ED₅₀ = 69.89 mg/kg (in rats) | |

| Compound 69k | MES | --- | ED₅₀ = 80.38 mg/kg | nih.gov |

| Compound 69k | 6 Hz | --- | ED₅₀ = 108.80 mg/kg | nih.gov |

Anthelmintic Activity

The extensive use of existing anthelmintic drugs has led to widespread resistance in parasitic nematodes, creating an urgent need for novel chemical agents. researchgate.net Research into new anthelmintic candidates has identified the pyrrolidine scaffold as a promising starting point for drug discovery. nih.gov

Specifically, medicinal chemistry efforts have focused on optimizing a phenotypic hit based on a pyrrolidine-oxadiazole scaffold against Haemonchus contortus, a significant nematode parasite in livestock. researchgate.net This optimization has led to the identification of compounds with potent inhibitory activities on both the motility and development of the parasitic stages of H. contortus. researchgate.net These novel pyrrolidine-oxadiazole derivatives have demonstrated high selectivity, showing potent effects against the parasite with low toxicity in mammalian cell counter-screens. researchgate.net Such findings position these compounds as valuable chemical tools for further research and as potential leads for the development of a new class of anthelmintics.

Elucidation of Mechanism of Action

Investigations into the biological activities of this compound derivatives have been coupled with studies to determine their underlying mechanisms of action. These inquiries have revealed that these compounds can modulate a variety of biological targets.

For derivatives exhibiting anticonvulsant properties, a primary mechanism appears to be the modulation of neuronal ion channels. researchgate.net In vitro studies of highly active anticonvulsant compounds, such as 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride, have shown a moderate but balanced inhibition of neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. researchgate.net Similarly, the anticonvulsant 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione is also believed to exert its effects through interaction with these same sodium and calcium channels.

In the context of CNS disorders, the mechanism of action for a series of pyrrolidine sulfonamides has been linked to the inhibition of the glycine transporter 1 (GlyT1), which plays a crucial role in modulating neurotransmission at the NMDA receptor. nih.gov

For cardiovascular and pulmonary applications, the mechanism of a novel sulfone pyrrolidine sulfonamide series has been identified as the antagonism of the TRPV4 cation channel, which is implicated in the pathophysiology of pulmonary edema.